molecular formula C7H12N2O2 B140443 (R)-3-Isopropyl-2,5-piperazinedione CAS No. 143673-66-9

(R)-3-Isopropyl-2,5-piperazinedione

Cat. No. B140443
M. Wt: 156.18 g/mol
InChI Key: IULFBTHVPRNQCG-ZCFIWIBFSA-N
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Description

(R)-3-Isopropyl-2,5-piperazinedione is a derivative of 2,5-piperazinediones, which are also known as 2,5-diketopiperazines (DKPs). These compounds serve as privileged scaffolds in the synthesis of a wide range of heterocyclic systems. Due to their structural versatility, they are frequently used as templates for the preparation of various bioactive compounds and natural products .

Synthesis Analysis

The synthesis of (R)-3-Isopropyl-2,5-piperazinedione and related compounds typically involves the manipulation of DKP starting materials. The process can be tailored to produce a large number of nitrogen heterocycles with diverse structures. Although the specific synthesis route for (R)-3-Isopropyl-2,5-piperazinedione is not detailed in the provided papers, the general approach to synthesizing DKP derivatives often includes cyclization reactions and subsequent functional group modifications .

Molecular Structure Analysis

The molecular structure of (R)-3-Isopropyl-2,5-piperazinedione is characterized by the presence of a piperazine ring—a six-membered ring containing two nitrogen atoms—flanked by two carbonyl groups (diketone) and an isopropyl side chain. This structure is a key intermediate for further chemical transformations and can lead to the creation of structurally complex and biologically active molecules .

Chemical Reactions Analysis

DKPs, including (R)-3-Isopropyl-2,5-piperazinedione, can undergo a variety of chemical reactions. These reactions can be used to introduce different substituents onto the piperazine ring, thereby altering the compound's physical, chemical, and biological properties. The reactions may include, but are not limited to, nucleophilic substitutions, oxidations, and reductions. The specific chemical reactions applicable to (R)-3-Isopropyl-2,5-piperazinedione are not described in the provided data .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Isopropyl-2,5-piperazinedione would be influenced by its diketopiperazine core and isopropyl group. These properties include solubility, melting point, and reactivity, which are important for its application in chemical synthesis and pharmaceutical development. The exact properties of (R)-3-Isopropyl-2,5-piperazinedione are not provided in the papers, but DKPs are generally known for their stability and ability to form strong hydrogen bonds, which can be advantageous in drug design .

Scientific Research Applications

Heterocyclic Systems Synthesis

2,5-Piperazinediones, including compounds like (R)-3-Isopropyl-2,5-piperazinedione, are significant as privileged building blocks in synthesizing a variety of nitrogen heterocycles. These heterocycles are crucial for creating bioactive compounds and natural products, highlighting the compound's versatility in chemical synthesis (González et al., 2012).

Synthesis of Structurally Diverse Compounds

A study outlined a novel synthesis route for 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones, demonstrating the adaptability of 2,5-piperazinediones in producing structurally varied derivatives (Yoshimura et al., 1975).

Crystallographic Studies

Structural analysis of bis (phenylmethyl)-2,5-piperazinedione revealed insights into the conformation and orientation of the 2,5-piperazinedione ring, contributing to understanding the molecular structure of related compounds (Gdaniec & Liberek, 1986).

Structural Characterization

Another study focused on the structural characterization of a new derivative of 2,5-piperazinedione, shedding light on the molecular symmetry and interactions within these compounds (Zhang et al., 2007).

Study of Crystal and Molecular Structure

Research on the crystal and molecular structure of N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione provided valuable information on the molecular conformation and bond lengths, essential for understanding the structural dynamics of such compounds (Davis & Bernal, 1973).

Piperazinedione Derivatives in Thermochemistry

The thermochemical properties of 1,4-piperazine-2,5-diones derived from various acids were studied, revealing insights into their thermal behavior and potential applications in different fields (Wells et al., 2012).

Safety And Hazards

The safety data sheet indicates that “®-3-Isopropyl-2,5-piperazinedione” should be handled with care. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended . It is classified as a combustible solid .

properties

IUPAC Name

(3R)-3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFBTHVPRNQCG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931983
Record name 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Isopropyl-2,5-piperazinedione

CAS RN

143673-66-9
Record name 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(propan-2-yl)piperazine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Vivet, F Cavelier, J Martinez - European Journal of Organic …, 2000 - researchgate.net
Knowledge of the active conformation of a given peptide is a major step towards understanding its biological activity. The number of conformational possibilities can be reduced by …
Number of citations: 59 www.researchgate.net
SL Castle, GSC Srikanth - Organic Letters, 2003 - ACS Publications
Chiral phase-transfer catalyst 5 containing an electron-deficient trifluorobenzyl moiety promoted the alkylation of glycine derivative 6 with propargyl bromide 7a in good yield and …
Number of citations: 67 pubs.acs.org

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